molecular formula C22H25BrN2OS B12705974 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide CAS No. 21035-85-8

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide

Cat. No.: B12705974
CAS No.: 21035-85-8
M. Wt: 445.4 g/mol
InChI Key: RLXRHLGEJDJGKC-UHFFFAOYSA-M
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Description

3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[63002,6]undecan-4-one;bromide is a complex organic compound with a unique tricyclic structure

Properties

CAS No.

21035-85-8

Molecular Formula

C22H25BrN2OS

Molecular Weight

445.4 g/mol

IUPAC Name

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide

InChI

InChI=1S/C22H25N2OS.BrH/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H/q+1;/p-1

InChI Key

RLXRHLGEJDJGKC-UHFFFAOYSA-M

Canonical SMILES

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide typically involves multiple steps, starting with the formation of the core tricyclic structure. The synthetic route often includes the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions. The reaction conditions must be carefully optimized to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and precise control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions are less common due to the stability of the sulfonium group.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonium group, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide has several scientific research applications:

    Chemistry: Used as a model compound to study ganglionic blockers and their interactions with nicotinic receptors.

    Biology: Employed in research to understand the autonomic nervous system and its regulation.

    Medicine: Investigated for its potential use in controlling blood pressure during surgery and treating hypertensive emergencies.

    Industry: Limited industrial applications due to its specific medical use, but it serves as a reference compound in pharmaceutical research.

Mechanism of Action

The compound acts as a ganglionic blocking agent by preventing the stimulation of postsynaptic receptors through competition with acetylcholine. This leads to a reduction in sympathetic tone and vasodilation, primarily affecting blood pressure. The molecular targets include nicotinic acetylcholine receptors in the autonomic ganglia.

Comparison with Similar Compounds

3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide can be compared with other similar compounds, such as trimethaphan camsylate. While both compounds act as ganglionic blockers, 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide has a unique tricyclic structure that distinguishes it from other ganglionic blockers.

List of Similar Compounds

  • Trimethaphan camsylate
  • 3,5-Dibenzyl-8-bromo-8-thia(IV)-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one

Biological Activity

3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one, commonly known as Trimethaphan Camsylate (CAS No. 68-91-7), is a compound primarily recognized for its role as a ganglionic blocker in medical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C32H40N2O5S2
  • Molecular Weight : 596.8 g/mol
  • Structure : The compound features a complex bicyclic structure that contributes to its pharmacological properties.

Trimethaphan Camsylate acts primarily as a non-depolarizing antagonist at nicotinic acetylcholine receptors located in autonomic ganglia. By blocking these receptors, it inhibits neurotransmission within the autonomic nervous system, leading to:

  • Reduced Sympathetic Tone : This results in vasodilation and decreased blood pressure.
  • Histamine Release : The compound may also trigger histamine release, contributing to its hypotensive effects and potential side effects such as flushing or allergic reactions .

Biological Activity

The biological activity of Trimethaphan Camsylate has been extensively studied, particularly concerning its therapeutic applications in managing hypertension and during surgical procedures requiring controlled hypotension.

Clinical Applications

  • Hypertension Management : Trimethaphan is utilized in clinical settings to manage acute hypertensive crises and during surgery to control blood pressure.
  • Research Applications : It serves as a model compound for studying ganglionic blockers and their interactions with nicotinic receptors.

Study 1: Effects on Blood Pressure

A clinical trial demonstrated that Trimethaphan effectively reduced systolic and diastolic blood pressure in patients undergoing surgery. The rapid onset of action (within minutes) and short duration (approximately 30 minutes) make it suitable for intraoperative management .

Study 2: Autonomic Nervous System Regulation

Research indicates that Trimethaphan's ability to block autonomic ganglia leads to significant changes in heart rate variability and overall autonomic tone. This was evidenced by an increase in parasympathetic activity following administration in healthy subjects.

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary UseUnique Features
TrimethaphanGanglionic blockerHypertension managementShort-acting; non-selective antagonist
HexamethoniumGanglionic blockerHypertension managementQuaternary ammonium compound
MecamylamineNicotinic antagonistSmoking cessation; hypertensionCrosses the blood-brain barrier
DantroleneMuscle relaxantMalignant hyperthermia treatmentActs on muscle cells

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